4-(Aminomethyl)oxolan-3-ol

Medicinal Chemistry Physicochemical Properties Drug Design

This chiral, saturated oxygen heterocycle provides a conformationally constrained scaffold with orthogonal amine and alcohol handles. Its two stereocenters enable precise exit vector control for PROTAC design, while the rigid oxolane ring serves as a hydrophilic isostere to reduce lipophilicity. The cis-racemate exhibits IC50 of 1.0 μM against MAO-B, offering a defined baseline for CNS lead optimization. Available in ≥97% purity with defined stereochemistry (cis- or trans- configurations, hydrochloride salts).

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B13154207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)oxolan-3-ol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1C(C(CO1)O)CN
InChIInChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2
InChIKeyMUTHVSUAOIYRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)oxolan-3-ol: Procurement Specifications for a Chiral Tetrahydrofuran Building Block


4-(Aminomethyl)oxolan-3-ol (CAS 1630906-62-5 for cis-racemate; CAS 1630907-30-0 for trans-hydrochloride) is a chiral, saturated oxygen heterocycle classified as an amino alcohol [1]. The molecular formula is C5H11NO2, with a molecular weight of 117.15 g/mol [1]. The scaffold contains two stereocenters, giving rise to four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R) [1]. Commercial availability includes both cis- and trans-configurations, as well as hydrochloride salt forms . The compound is primarily utilized as a conformationally constrained building block in medicinal chemistry, leveraging its rigid oxolane ring and orthogonal functional handles (primary amine, secondary alcohol) for scaffold diversification [1][2].

Why Generic Substitution for 4-(Aminomethyl)oxolan-3-ol is Chemically Invalid


Generic interchange with analogous amino alcohols or heterocyclic building blocks is precluded by three quantifiable factors: (1) **Stereochemical Complexity**: The compound possesses two stereocenters, yielding four distinct isomers with differing spatial arrangements. Substituting a cis-racemate for a trans-hydrochloride or a defined (3R,4R) enantiomer alters molecular geometry and can abrogate target binding . (2) **Physicochemical Profile**: The oxolane (tetrahydrofuran) core imparts a specific LogP (-0.9 for cis-isomer) and topological polar surface area (55.5 Ų) that differ markedly from nitrogen-containing heterocyclic analogs [1]. (3) **Conformational Rigidity**: The saturated five-membered oxygen heterocycle provides restricted rotational freedom compared to acyclic amino alcohols, a critical parameter in structure-based drug design [2]. The following sections provide quantitative evidence for these points of differentiation.

Quantitative Differentiation Evidence for 4-(Aminomethyl)oxolan-3-ol vs. Structural Analogs


LogP and Lipophilicity: Oxolane vs. Piperidine and Pyrrolidine Scaffolds

The cis-4-(aminomethyl)oxolan-3-ol scaffold exhibits an XLogP3 value of -0.9, indicating moderate hydrophilicity [1]. This value is intermediate between the more hydrophilic acyclic analog (R)-(-)-tetrahydrofurfurylamine (XLogP: -0.3) [2] and more lipophilic substituted analogs such as 2,5-bis(aminomethyl)tetrahydrofuran (LogP: 0.85) . The oxolane oxygen contributes to this balance, offering a distinct lipophilicity profile compared to the basic nitrogen-containing pyrrolidine and piperidine cores, which typically exhibit higher LogP values when similarly substituted due to the absence of the electronegative ring oxygen and the presence of a basic amine that can be protonated, altering apparent LogD at physiological pH [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) as a Differentiator from Piperidine Analogs

The cis-4-(aminomethyl)oxolan-3-ol scaffold possesses a topological polar surface area (TPSA) of 55.5 Ų [1]. This value reflects contributions from the primary amine, secondary alcohol, and the ether oxygen within the oxolane ring. In comparison, the closely related cis-4-(aminomethyl)piperidin-3-ol (a six-membered ring analog with a secondary amine in place of the oxolane oxygen) has a TPSA of 58.2 Ų . The 2.7 Ų difference, while modest, arises from the distinct hydrogen-bonding capacity of the oxolane oxygen versus the piperidine nitrogen, which can influence passive permeability and transporter recognition [2].

ADME Physicochemical Properties Drug Design

MAO-B Inhibitory Activity: A Measured Baseline for Scaffold Optimization

4-(Aminomethyl)oxolan-3-ol (represented by CHEMBL2312974) exhibits an IC50 of 1.00E+3 nM (1.0 μM) against human monoamine oxidase B (MAO-B) in a luminescence assay following a 1-hour incubation [1]. This places the compound in the low micromolar range for MAO-B inhibition. While not a potent inhibitor per se, this data point serves as a quantitative baseline for structure-activity relationship (SAR) studies. In contrast, potent MAO-B inhibitors such as safinamide achieve IC50 values in the nanomolar range (e.g., ~30 nM), while selective MAO-B tool compounds typically exhibit sub-micromolar potencies [2]. The moderate activity of the unsubstituted 4-(aminomethyl)oxolan-3-ol core indicates that the scaffold is a viable but non-optimized starting point for medicinal chemistry campaigns targeting MAO-B, providing a clear window for improvement through substitution [3].

Enzyme Inhibition MAO-B Neuropharmacology

Optimal Application Scenarios for 4-(Aminomethyl)oxolan-3-ol Based on Quantitative Differentiation


Scaffold for CNS-Penetrant MAO-B Inhibitor Lead Optimization

Given the measured IC50 of 1.0 μM against human MAO-B [1] and the favorable TPSA of 55.5 Ų [2]—a value consistent with CNS drug-like properties—4-(aminomethyl)oxolan-3-ol is optimally positioned as a starting scaffold for medicinal chemistry programs seeking to develop novel, brain-penetrant MAO-B inhibitors. The scaffold offers a defined potency baseline and physicochemical properties that can be systematically optimized through substitution at the amine or alcohol handles, or via ring expansion, to achieve nanomolar potency and improved selectivity.

Conformationally Constrained Building Block for Targeted Protein Degraders (PROTACs)

The rigid oxolane ring, with its defined stereochemistry (four possible isomers) and moderate LogP (-0.9) [3], makes this compound a suitable linker or E3 ligase ligand precursor in the design of proteolysis-targeting chimeras (PROTACs). The two stereocenters enable precise control over the exit vector geometry of the linker, a critical parameter for forming a stable ternary complex. The compound's solubility in polar solvents and established purity grades (≥97%) facilitate its use in multi-step synthetic sequences common to PROTAC assembly.

Chiral Amino Alcohol for Asymmetric Synthesis and Organocatalysis

The presence of both a primary amine and a secondary alcohol on a rigid, chiral tetrahydrofuran scaffold allows for the preparation of chiral auxiliaries or organocatalysts. The cis- and trans- isomers offer distinct spatial arrangements of the functional groups, enabling tunable steric and electronic environments. The high enantiomeric purity achievable through resolution or asymmetric synthesis is essential for asymmetric induction in reactions such as aldol additions, Michael additions, or epoxidations.

Hydrophilic Isostere for Pyrrolidine/Piperidine in Fragment-Based Drug Discovery

The oxolane core serves as a more hydrophilic isostere for the commonly used pyrrolidine and piperidine rings. With an XLogP3 of -0.9 [3] compared to typical values of >0 for similarly substituted pyrrolidines, 4-(aminomethyl)oxolan-3-ol offers a way to lower the overall lipophilicity of a fragment or lead series, potentially improving solubility and reducing off-target promiscuity. This property is particularly valuable in fragment libraries where balanced physicochemical properties are essential for hit identification.

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